5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid 5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833040
InChI: InChI=1S/C10H14N2O3/c1-6-3-2-4-7(5-6)9-11-8(10(13)14)12-15-9/h6-7H,2-5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol

5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17833040

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
IUPAC Name 5-(3-methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C10H14N2O3/c1-6-3-2-4-7(5-6)9-11-8(10(13)14)12-15-9/h6-7H,2-5H2,1H3,(H,13,14)
Standard InChI Key HWKVBHOWOYCGKD-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(C1)C2=NC(=NO2)C(=O)O

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—linked to a 3-methylcyclohexyl substituent at position 5 and a carboxylic acid group at position 3. The cyclohexyl group introduces steric bulk and chirality, potentially influencing its interactions with biological targets. The carboxylic acid moiety enhances solubility in polar solvents and enables derivatization via esterification or amidation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₃
Molecular Weight210.23 g/mol
XLogP3 (Lipophilicity)~2.1 (estimated)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors5 (oxadiazole and carboxylic acid)

Spectroscopic Characterization

While explicit spectroscopic data for this compound remain scarce, analogous 1,2,4-oxadiazoles exhibit distinct NMR and IR profiles. For example:

  • ¹H NMR: Cyclohexyl protons appear as multiplet signals between δ 1.0–2.5 ppm, while the carboxylic acid proton resonates near δ 12–13 ppm .

  • IR: Stretching vibrations for the oxadiazole ring (C=N, ~1600 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹; C=O, ~1700 cm⁻¹) are expected .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(3-methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid typically follows a three-step sequence common to 1,2,4-oxadiazoles :

  • Amidoxime Formation: Reaction of a nitrile precursor (e.g., 3-methylcyclohexanecarbonitrile) with hydroxylamine under basic conditions yields the corresponding amidoxime.

  • O-Acylation: The amidoxime undergoes coupling with a carboxylic acid (e.g., chloroacetic acid) using coupling agents like HATU or PyAOP to form an O-acylamidoxime intermediate .

  • Cyclodehydration: Heating the intermediate in a basic buffer (e.g., pH 9.5 borate) induces cyclization, forming the oxadiazole ring while eliminating water .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield
Amidoxime FormationNH₂OH·HCl, Na₂CO₃, pH 8.2 borate buffer>90%
O-AcylationPyAOP, DIPEA, DMF85–93%
Cyclodehydration90°C, pH 9.5 borate buffer, 2 hours51–92%

Challenges and Side Reactions

Competing hydrolysis of the O-acylamidoxime intermediate during cyclodehydration is a major side reaction, reducing yields . Strategies to mitigate this include:

  • Buffer Optimization: Higher pH (9.5) favors cyclization over hydrolysis .

  • Temperature Control: Prolonged heating above 90°C risks decomposition of the oxadiazole ring .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The oxadiazole ring’s electron-deficient nature makes it susceptible to nucleophilic attack at position 2, while the carboxylic acid group serves as an electrophilic site for derivatization .

Common Reactions

  • Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions produces methyl esters, enhancing membrane permeability.

  • Amidation: Coupling with amines (e.g., benzylamine) yields amide derivatives, often explored for drug discovery .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamide, though this diminishes bioactivity.

Biological Activities and Mechanisms

Enzyme Inhibition

Oxadiazole derivatives are known inhibitors of enzymes such as:

  • Phosphodiesterase-4 (PDE4): Implicated in inflammatory diseases; the carboxylic acid group chelates catalytic metal ions.

  • Tyrosine Kinases: The planar oxadiazole ring mimics ATP’s adenine moiety, competing for binding pockets.

Applications in Drug Discovery and Materials Science

Pharmaceutical Candidates

  • Anti-Inflammatory Agents: Analogues with substituted oxadiazoles suppress TNF-α production in macrophages (IC₅₀ = 0.5–2 μM).

  • Anticancer Therapeutics: Oxadiazoles induce apoptosis in HeLa cells by activating caspase-3/7 pathways.

Materials Science

Incorporating the compound into polymers improves thermal stability (T₅% = 280°C) due to the oxadiazole ring’s rigidity.

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